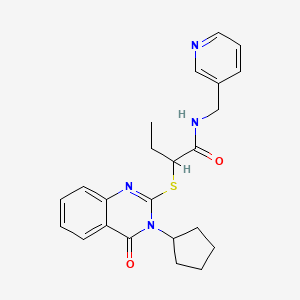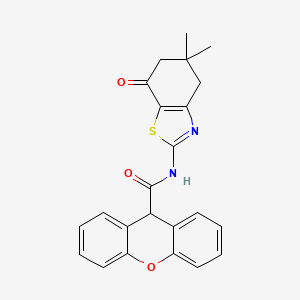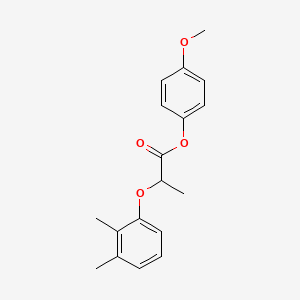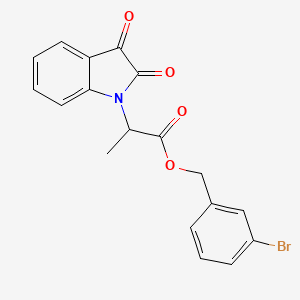
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide
Vue d'ensemble
Description
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclopentyl group, and a pyridinylmethyl butanamide moiety
Applications De Recherche Scientifique
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its anti-inflammatory and antimicrobial properties.
Biological Research: It serves as a tool compound to study the biological pathways involving quinazolinone derivatives.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with cyclopentanone in the presence of a suitable catalyst to form the quinazolinone ring.
Introduction of the Sulfanyl Group: The quinazolinone derivative is then reacted with a thiol compound, such as 2-mercaptopyridine, under basic conditions to introduce the sulfanyl group at the 2-position of the quinazolinone ring.
Attachment of the Butanamide Moiety: The final step involves the reaction of the sulfanyl-quinazolinone intermediate with a butanoyl chloride derivative in the presence of a base to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated pyridinylmethyl derivatives.
Mécanisme D'action
The mechanism of action of 2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation. Additionally, the sulfanyl group may enhance the compound’s binding affinity to its target proteins, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
- 2-(3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)sulfanyl-N-pentan-3-ylacetamide
Uniqueness
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide is unique due to the presence of the cyclopentyl group, which may enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature distinguishes it from other quinazolinone derivatives and may contribute to its enhanced biological activity.
Propriétés
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-2-20(21(28)25-15-16-8-7-13-24-14-16)30-23-26-19-12-6-5-11-18(19)22(29)27(23)17-9-3-4-10-17/h5-8,11-14,17,20H,2-4,9-10,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQUQLDWICFAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4050059.png)
![2-(1-{[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4050061.png)
![[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]acetic acid](/img/structure/B4050067.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B4050081.png)
![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4050083.png)
![N-[2-(butan-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4050087.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4050101.png)
![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4050111.png)
![4-({11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}methyl)benzoic acid](/img/structure/B4050123.png)



![8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4050161.png)
